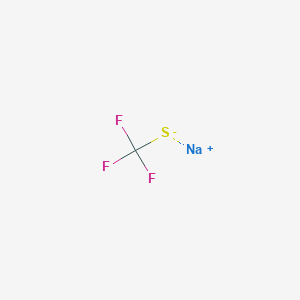

Sodium trifluoromethanethiolate

Description

Properties

Molecular Formula |

CF3NaS |

|---|---|

Molecular Weight |

124.06 g/mol |

IUPAC Name |

sodium;trifluoromethanethiolate |

InChI |

InChI=1S/CHF3S.Na/c2-1(3,4)5;/h5H;/q;+1/p-1 |

InChI Key |

HAHNVVSCHJZHNE-UHFFFAOYSA-M |

Canonical SMILES |

C(F)(F)(F)[S-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium trifluoromethanethiolate can be synthesized through several methods. One common approach involves the reaction of sodium hydride with trifluoromethanesulfenyl chloride (CF₃SCl) in anhydrous conditions. Another method includes the reaction of sodium fluoride with trifluoromethylsulfenyl fluoride (CF₃SF) under controlled conditions .

Industrial Production Methods: In industrial settings, sodium trifluoromethanethiolate is often produced by the reaction of sodium sulfide with trifluoromethyl iodide (CF₃I) in the presence of a suitable solvent. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium trifluoromethanethiolate undergoes various types of reactions, including:

Substitution Reactions: It can react with halides to form trifluoromethylthio-substituted compounds.

Oxidation Reactions: It can be oxidized to form trifluoromethyl sulfonates.

Reduction Reactions: It can reduce certain organic compounds under specific conditions

Common Reagents and Conditions:

Substitution Reactions: Typically involve halides such as alkyl halides or aryl halides.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) and silver nitrate (AgNO₃).

Reduction Reactions: Often involve reducing agents like lithium aluminum hydride (LiAlH₄)

Major Products Formed:

Substitution Reactions: Trifluoromethylthio-substituted organic compounds.

Oxidation Reactions: Trifluoromethyl sulfonates.

Reduction Reactions: Reduced organic compounds with trifluoromethylthio groups

Scientific Research Applications

Chemical Synthesis

Sodium trifluoromethanethiolate is primarily utilized in trifluoromethylthiolation reactions , where it serves as a source of the trifluoromethylthio group (CF₃S). This reaction is vital for enhancing the chemical and physical properties of target compounds.

Key Reactions:

- Nucleophilic Substitution : Sodium trifluoromethanethiolate can act as a nucleophile, participating in substitution reactions to form trifluoromethylthio-substituted organic compounds.

- Radical Mechanisms : Under specific conditions, it can also engage in radical reactions, further expanding its utility in synthetic chemistry.

Biological Applications

The introduction of the trifluoromethylthio group into biologically active molecules can significantly alter their pharmacokinetic properties. This has led to its exploration in pharmaceuticals and agrochemicals .

Pharmaceutical Development:

- Sodium trifluoromethanethiolate is being investigated for its potential to synthesize new drug candidates that exhibit improved efficacy and reduced toxicity. The trifluoromethylthio group can enhance metabolic stability and bioavailability.

Industrial Applications

In industrial settings, sodium trifluoromethanethiolate is employed in the production of specialty chemicals. Its unique reactivity allows for the development of materials with enhanced stability and performance characteristics.

Examples of Industrial Use:

- Production of specialty polymers and coatings that require specific electronic properties.

- Development of agrochemicals with improved efficacy against pests and diseases due to enhanced biological activity.

Comparison with Related Compounds

Sodium trifluoromethanethiolate can be compared to other fluorinated reagents such as sodium trifluoromethanesulfinate (CF₃SO₂Na) and trifluoromethanesulfonyl chloride (CF₃SO₂Cl). While all these compounds are used for introducing fluorinated groups into organic molecules, sodium trifluoromethanethiolate stands out due to its ability to introduce the trifluoromethylthio group under milder conditions.

| Compound | Functionality | Key Features |

|---|---|---|

| Sodium Trifluoromethanethiolate | Trifluoromethylthiolation | Mild reaction conditions, enhances biological activity |

| Sodium Trifluoromethanesulfinate | Trifluoromethylation | More reactive under oxidative conditions |

| Trifluoromethanesulfonyl chloride | Sulfonylation and trifluoromethylation | Requires reductive conditions |

Case Studies and Research Findings

Recent studies have highlighted various applications of sodium trifluoromethanethiolate:

- Trifluoromethylthiolation of Aromatic Compounds : Researchers have demonstrated successful reactions involving sodium trifluoromethanethiolate that lead to the formation of diverse aromatic compounds with improved properties .

- Synthesis of Biologically Active Molecules : Investigations into drug candidates have shown that incorporating the trifluoromethylthio group can significantly improve pharmacological profiles .

- Industrial Synthesis : Case studies have documented its use in synthesizing specialty chemicals that require specific functional properties, showcasing its versatility.

Mechanism of Action

The mechanism by which sodium trifluoromethanethiolate exerts its effects involves the transfer of the trifluoromethylthio group to target molecules. This transfer can occur through nucleophilic substitution or radical mechanisms, depending on the reaction conditions. The trifluoromethylthio group can significantly alter the electronic and steric properties of the target molecules, leading to changes in their reactivity and stability .

Comparison with Similar Compounds

Sodium/Potassium Trifluoromethanethiolate (NaSCF₃/KSCF₃)

- Reactivity : Alkali metal salts (Na⁺/K⁺) are nucleophilic SCF₃ sources but are often generated in situ due to instability. KSCF₃, formed from AgSCF₃ and KBr, decomposes to thioketone (F₂C=S), enabling cascade reactions like allenyl thiocyanate synthesis .

- Applications: Limited direct use due to instability but critical intermediates in thiocyanation and sigmatropic rearrangements .

Silver(I) Trifluoromethanethiolate (AgSCF₃)

Copper(I) Trifluoromethanethiolate (CuSCF₃)

Tetramethylammonium Trifluoromethanethiolate ((Me₄N)SCF₃)

- Reactivity : Bench-stable reagent with dual nucleophilic/electrophilic behavior. Generates thiocarbonyl fluoride (F₂C=S) under acidic conditions .

- Applications :

Stability and Handling Considerations

- Silver and Copper Salts : Require inert storage (N₂/Ar) due to air sensitivity .

- Alkali Metal Salts (Na⁺/K⁺) : Typically generated in situ due to hygroscopicity and thermal instability .

Functional Group Tolerance and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.